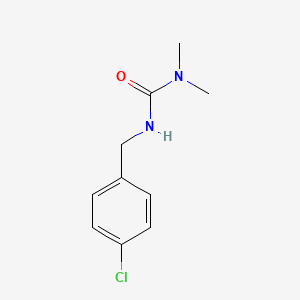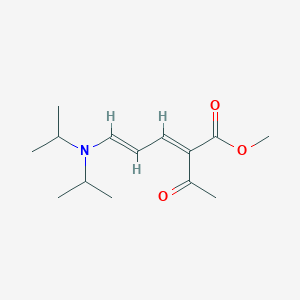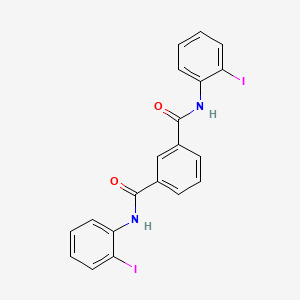![molecular formula C16H15ClN2O3 B5162579 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5162579.png)
2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide, also known as CMOB, is a synthetic compound that has been used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease, this compound has been found to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine. In inflammatory diseases, this compound has been shown to inhibit the activity of nuclear factor-kappa B, which is a transcription factor involved in the regulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta peptide aggregation. In inflammatory diseases, this compound has been shown to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its versatility, as it has been shown to have potential therapeutic properties in various diseases. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research of 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide. One direction is to further investigate its potential therapeutic properties in different diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to optimize its synthesis method to improve its solubility and potency. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-aminophenyl-N,N-dimethylacetamide followed by the addition of 2-methoxyaniline. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential therapeutic properties in various diseases such as cancer, Alzheimer's disease, and inflammatory diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, this compound has been found to inhibit the aggregation of amyloid-beta peptide, which is a hallmark of the disease. In inflammatory disease research, this compound has been shown to reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-chloro-N-[2-(2-methoxyanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-9-5-4-8-13(14)19-15(20)10-18-16(21)11-6-2-3-7-12(11)17/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYRBHXEUYJQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5162496.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5162503.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5162508.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)
![N,N-diethyl-2-[phenyl(propyl)phosphoryl]acetamide](/img/structure/B5162532.png)


![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5162554.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B5162562.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5162568.png)
![ethyl 1-(2-phenylethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5162574.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5162597.png)
